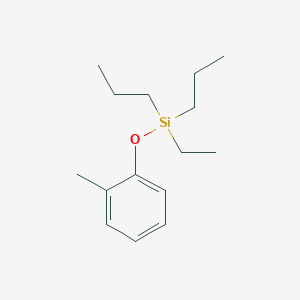![molecular formula C15H14O2Si B14598643 4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) CAS No. 61100-98-9](/img/structure/B14598643.png)
4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and two but-3-yn-2-one groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) typically involves the reaction of a silicon-containing precursor with but-3-yn-2-one under specific conditions. One common method involves the use of a Grignard reagent, where the silicon precursor is reacted with a Grignard reagent derived from but-3-yn-2-one. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The silicon atom in the compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silicon-containing alcohols.
Aplicaciones Científicas De Investigación
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism by which 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom’s unique properties allow it to form stable bonds with various organic and inorganic molecules, facilitating its role in catalysis and other chemical processes. The pathways involved may include the formation of intermediate complexes and the activation or inhibition of specific biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol): This compound is similar in structure but contains hydroxyl groups instead of carbonyl groups.
4,4’-[Dimethylsilanediyl]di(but-3-yn-2-one): Similar but with two methyl groups attached to the silicon atom instead of a methyl and a phenyl group.
Uniqueness
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) is unique due to the combination of its silicon center with both a methyl and a phenyl group, along with the but-3-yn-2-one substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
61100-98-9 |
|---|---|
Fórmula molecular |
C15H14O2Si |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
4-[methyl-(3-oxobut-1-ynyl)-phenylsilyl]but-3-yn-2-one |
InChI |
InChI=1S/C15H14O2Si/c1-13(16)9-11-18(3,12-10-14(2)17)15-7-5-4-6-8-15/h4-8H,1-3H3 |
Clave InChI |
STRLTYYAWNCPDN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C#C[Si](C)(C#CC(=O)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)




![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)

![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)
